![molecular formula C16H22N2OS B7645923 Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone](/img/structure/B7645923.png)
Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone, also known as THPVP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. This chemical has gained attention in the scientific community due to its potential use as a research tool in various fields. In
作用机制
Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone exerts its effects by acting as a dopamine reuptake inhibitor and releasing agent. This leads to an increase in dopamine levels in the brain, which can result in euphoria, increased energy, and altered perception. The exact mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on other neurotransmitter systems.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. Additionally, this compound has been shown to increase locomotor activity and induce hyperthermia in animals. The long-term effects of this compound on the brain and other organs are not well understood, and further research is needed to fully evaluate its safety profile.
实验室实验的优点和局限性
One advantage of using Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone in lab experiments is its high potency and selectivity for the dopamine transporter. This allows for precise control over the dose and duration of exposure, which can be important for studying the effects of synthetic cathinones on the brain. However, one limitation of using this compound is its potential for abuse and addiction. Researchers must take precautions to ensure that the substance is handled and stored safely to prevent misuse.
未来方向
There are several future directions for Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone research. One area of interest is the development of novel synthetic cathinones with improved pharmacological properties and reduced toxicity. Another area of interest is the use of this compound as a research tool to study the effects of synthetic cathinones on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to evaluate the long-term effects of this compound on the brain and other organs, as well as its potential therapeutic applications.
合成方法
The synthesis of Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone involves the reaction of 4-(thiomorpholin-4-ylmethyl)benzaldehyde with pyrrolidine in the presence of a reducing agent. The resulting product is then purified using various methods, such as column chromatography or recrystallization. The purity and yield of this compound can be optimized by adjusting the reaction conditions and purification methods.
科学研究应用
Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone has been used as a research tool in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used to study the effects of synthetic cathinones on the dopaminergic system and its role in addiction. In pharmacology, this compound has been used to investigate the structure-activity relationship of synthetic cathinones and their potential therapeutic applications. In toxicology, this compound has been used to evaluate the toxicity and adverse effects of synthetic cathinones.
属性
IUPAC Name |
pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-16(18-7-1-2-8-18)15-5-3-14(4-6-15)13-17-9-11-20-12-10-17/h3-6H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQVBJQOKODWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

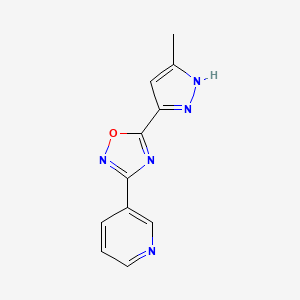
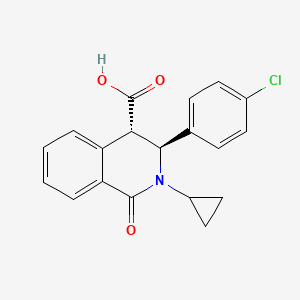
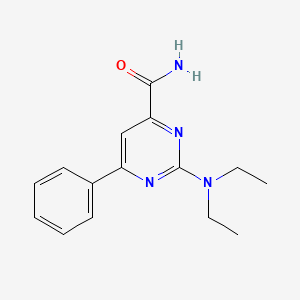
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7645886.png)
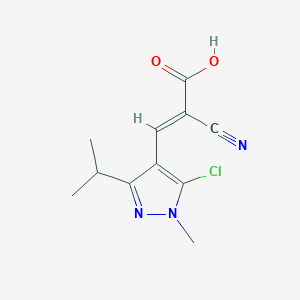
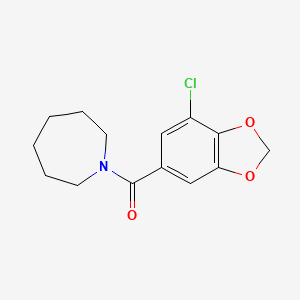
![N'-[4-(3-methylphenoxy)phenyl]-N-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7645905.png)
![2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645911.png)

![2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide](/img/structure/B7645935.png)
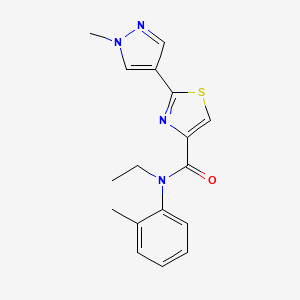
![N-[(1R)-1-(1-benzofuran-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7645948.png)
![1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7645955.png)
![4-benzyl-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxamide](/img/structure/B7645957.png)